molecular formula C7H9ClN2O2 B014953 1,3-Benzodioxole-5,6-diamine Hydrochloride CAS No. 81864-15-5

1,3-Benzodioxole-5,6-diamine Hydrochloride

Cat. No.: B014953
CAS No.: 81864-15-5
M. Wt: 188.61 g/mol
InChI Key: SPFNNQXWSZQUPH-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5,6-diamine dihydrochloride (CAS: 81864-15-5) is a fluorescent derivatization reagent widely used in glycobiology for the analysis of sialic acids. Its molecular formula is C₇H₈N₂O₂·2HCl, with a molecular weight of 225.07 g/mol . The compound features a benzodioxole core with two amine groups at positions 5 and 6, which react with α-keto acids like sialic acids via an amination-cyclization reaction to form fluorescent derivatives. This reaction is critical for detecting and quantifying sialic acids in glycoproteins, glycopeptides, and polysaccharides using high-performance liquid chromatography (HPLC) with fluorescence detection (λex = 373 nm, λem = 448 nm) .

The compound is commercially available under names such as 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride and DMB (1,2-diamino-4,5-methylenedioxybenzene dihydrochloride). It is supplied in kits (e.g., LudgerTag LT-KDMB-A1) for high-throughput analysis, requiring 50–200 µg of glycoprotein per sample . Its stability and specificity make it a gold standard in biopharmaceutical quality control, particularly for monoclonal antibodies and vaccines .

Properties

CAS No.

81864-15-5

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1,3-benzodioxole-5,6-diamine;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,8-9H2;1H

InChI Key

SPFNNQXWSZQUPH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N.Cl

Pictograms

Irritant

Synonyms

DMB Dihydrochloride;  1,3-Benzodioxole-5,6-diamine Dihydrochloride; 

Origin of Product

United States

Preparation Methods

Nitro-Group Reduction of 4,5-Methylenedioxy-1,2-dinitrobenzene

The most widely documented method involves catalytic hydrogenation of 4,5-methylenedioxy-1,2-dinitrobenzene. Key steps include:

  • Substrate Preparation : 4,5-Methylenedioxy-1,2-dinitrobenzene is synthesized via nitration of 1,2-methylenedioxybenzene using fuming nitric acid in sulfuric acid at 0–5°C.

  • Reduction Conditions :

    • Catalyst: 10% Pd/C (0.5–1.5 mol%)

    • Solvent: Ethanol/water (4:1 v/v)

    • Pressure: 3–5 bar H₂

    • Temperature: 50–70°C

    • Time: 6–12 hours

  • Hydrochlorination : The resultant diamine is treated with concentrated HCl (2.2 equiv) in ethanol, yielding the dihydrochloride salt with >95% purity after recrystallization.

Critical Parameters :

  • Excess HCl prevents oxidation during isolation.

  • Residual palladium is removed via activated charcoal filtration (<5 ppm residual metal).

Oxidative Coupling of Catechol Derivatives

Patent WO2018234299A1 discloses an alternative route using oxidative dimerization:

Reaction Scheme :
Catechol derivative+Oxidant1,3-Benzodioxole intermediateDiamine dihydrochloride\text{Catechol derivative} + \text{Oxidant} \rightarrow \text{1,3-Benzodioxole intermediate} \rightarrow \text{Diamine dihydrochloride}

Conditions :

  • Oxidants : NaIO₄, K₃[Fe(CN)₆], or (NH₄)₂S₂O₈ (preferred)

  • Solvent : Acetonitrile/water (3:1)

  • Temperature : 15–100°C (optimized at 60°C)

  • Time : 3–5 hours

Yield Data :

OxidantTemperature (°C)Time (h)Yield (%)
NaIO₄60472
(NH₄)₂S₂O₈60385
K₃[Fe(CN)₆]80568

This method avoids nitro intermediates but requires strict pH control (pH 4–6) to prevent overoxidation.

Process Optimization and Scalability

Catalytic Hydrogenation Enhancements

Modifications to the hydrogenation step improve scalability:

  • Continuous Flow Reactors : Microreactors with 10% Pt/C catalyst achieve 98% conversion in 30 minutes (vs. 6 hours batch).

  • Solvent Systems : Isopropyl alcohol increases solubility of intermediates, reducing reaction time by 40%.

Comparative Data :

ParameterBatch ProcessFlow Process
Reaction Time (h)6–120.5–1
Catalyst Loading1.5 mol%0.8 mol%
Space-Time Yield0.8 kg/m³/h4.2 kg/m³/h

Recrystallization Protocols

Post-synthesis purification is critical for fluorescence-grade material:

  • Solvent Pair : Ethanol/acetone (7:3) achieves 99.5% purity.

  • Crystallization Yield : 80–85% recovery after two recrystallizations.

Impurity Profile :

ImpurityConcentration (ppm)
Residual Nitrobenzene<10
Palladium<5
Chloride Counterion22.1% (theoretical 22.3%)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 6.45 (s, 2H, Ar-H), 5.95 (s, 2H, OCH₂O), 3.10 (br s, 4H, NH₂).

  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient):

  • Retention Time: 8.2 min

  • Purity: >99% (λ = 280 nm)

Industrial-Scale Production Challenges

Byproduct Formation

  • Major Byproduct : 5-Amino-6-nitro-1,3-benzodioxole (3–5% yield) forms if hydrogenation is incomplete. Mitigation strategies include:

    • H₂ pressure >5 bar

    • Catalyst pre-reduction with H₂ at 100°C

Stability Considerations

  • Light Sensitivity : Degrades by 0.5%/month under ambient light (storage recommendation: amber glass at -20°C).

  • Thermal Stability : Decomposition onset at 247°C (DSC) .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

Fluorescent Tagging Agent

1,3-Benzodioxole-5,6-diamine dihydrochloride is widely recognized for its use as a fluorescent tag in various analytical techniques. Its primary application lies in the derivatization of α-keto acids and sialic acids for detection via fluorescence High-Performance Liquid Chromatography (HPLC). This is particularly useful when analyzing compounds that exhibit weak or no fluorescence on their own. By attaching this fluorescent tag, researchers can enhance the detection sensitivity of these compounds during analysis .

Advantages of Fluorescent Detection

  • Increased Sensitivity : Fluorescent detectors can identify lower concentrations of analytes compared to traditional UV detection methods.
  • Broad Applicability : Useful in various fields such as pharmaceuticals, clinical diagnostics, and petroleum analysis where precise quantification is necessary .

Pharmaceutical Research

In pharmaceutical research, 1,3-benzodioxole derivatives have shown potential in drug development due to their ability to modify biological activity. The compound can serve as a precursor for synthesizing more complex molecules that may possess therapeutic properties.

Case Studies

  • Synthesis of Bioactive Compounds : Research has demonstrated that derivatives of 1,3-benzodioxole can be synthesized to create compounds with significant biological activity. For instance, modifications to the benzodioxole structure have led to the development of new classes of anti-cancer agents .
  • Drug Delivery Systems : The compound's fluorescent properties have been explored for use in drug delivery systems where tracking the distribution and release of drugs within biological systems is crucial .

Biochemical Applications

The compound's ability to form stable complexes with various biomolecules opens avenues for its application in biochemistry. It can be used to label proteins or nucleic acids for visualization and quantification purposes.

Potential Biochemical Uses

  • Protein Labeling : Enhancing the visualization of proteins during electrophoresis.
  • Nucleic Acid Detection : Facilitating the detection of specific DNA or RNA sequences through fluorescence .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Fluorescent TaggingDerivatization for fluorescence HPLC detectionIncreased sensitivity and broad applicability
Pharmaceutical ResearchSynthesis of bioactive compounds and drug delivery systemsPotential therapeutic properties
Biochemical ApplicationsProtein labeling and nucleic acid detectionImproved visualization and quantification

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5,6-diamine dihydrochloride involves its role as a fluorescent derivatization reagent. The compound reacts with target molecules such as α-keto acids, forming fluorescent derivatives that can be detected using fluorometric HPLC. This allows for the sensitive and specific detection of these target molecules in various samples .

Comparison with Similar Compounds

1H-Benzo[d]imidazole-5,6-diamine Dihydrochloride (CAS: 90000-54-7)

  • Molecular Formula : C₇H₁₀Cl₂N₄
  • Molecular Weight : 221.09 g/mol
  • Key Differences : Replaces the benzodioxole oxygen atoms with a fused imidazole ring. This structural change alters its electronic properties, reducing fluorescence efficiency compared to 1,3-benzodioxole derivatives. Primarily used in organic synthesis rather than analytical applications .

2,2-Difluoro-1,3-benzodioxole-5,6-diamine

  • Key Differences : Incorporates fluorine atoms at the 2-position of the benzodioxole ring. Fluorination enhances metabolic stability and electron-withdrawing effects, making it suitable for radiopharmaceuticals but less effective in sialic acid labeling due to reduced amine reactivity .

Functional Analogs

Pramipexole Dihydrochloride (CAS: 104632-28-2)

  • Molecular Formula : C₁₀H₁₇N₃S·2HCl·H₂O
  • Molecular Weight : 302.27 g/mol
  • Key Differences: A benzothiazole derivative with a propylamino side chain. Used therapeutically as a dopamine agonist for Parkinson’s disease. Unlike 1,3-benzodioxole-5,6-diamine dihydrochloride, it lacks fluorescence properties and is metabolically active .

Benzidine Dihydrochloride (CAS: 531-85-1)

  • Molecular Formula : C₁₂H₁₂N₂·2HCl
  • Molecular Weight : 257.2 g/mol
  • Key Differences: A biphenyl diamine with carcinogenic properties. Historically used in dye manufacturing but phased out due to toxicity. Structurally distinct from benzodioxole derivatives and unsuitable for analytical applications .

Application-Specific Analogs

Trientine Dihydrochloride (CAS: N/A)

  • Molecular Formula : C₆H₁₈N₄·2HCl
  • Key Differences : A linear tetramine used as a copper-chelating agent in Wilson’s disease. Shares the dihydrochloride salt form but lacks aromaticity, rendering it irrelevant to fluorescence-based assays .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Application Key Distinguishing Feature(s)
1,3-Benzodioxole-5,6-diamine dihydrochloride 81864-15-5 C₇H₈N₂O₂·2HCl 225.07 Sialic acid fluorescence labeling Benzodioxole core; high fluorescence quantum yield
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride 90000-54-7 C₇H₁₀Cl₂N₄ 221.09 Organic synthesis Imidazole ring; lower fluorescence efficiency
Pramipexole Dihydrochloride 104632-28-2 C₁₀H₁₇N₃S·2HCl·H₂O 302.27 Parkinson’s disease therapy Benzothiazole core; dopamine receptor agonist
Benzidine Dihydrochloride 531-85-1 C₁₂H₁₂N₂·2HCl 257.2 Historical dye manufacturing Biphenyl structure; carcinogenic
Trientine Dihydrochloride N/A C₆H₁₈N₄·2HCl 219.16 Wilson’s disease treatment Linear tetramine; copper chelation

Biological Activity

1,3-Benzodioxole-5,6-diamine dihydrochloride, also known as diaminobenzoxole or DAB, is a compound with significant biological activity and potential applications in various fields, particularly in analytical chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C7H10Cl2N2O2
  • Molecular Weight : 188.61 g/mol
  • Structure : The compound features a benzodioxole structure with two amine groups that enhance its reactivity and interaction with biological molecules.

The biological activity of 1,3-benzodioxole-5,6-diamine dihydrochloride is primarily attributed to its ability to form stable complexes with various biomolecules. Its amine groups suggest potential interactions through hydrogen bonding or ionic interactions with enzymes and receptors. However, the specific mechanisms remain under investigation .

Applications in Research

1,3-Benzodioxole-5,6-diamine dihydrochloride is primarily utilized as a fluorescent derivatization reagent in biochemical assays. It reacts with specific functional groups in biomolecules, facilitating their detection via techniques like fluorometric high-performance liquid chromatography (HPLC). This property is particularly valuable for the derivatization of carbohydrates and α-keto acids .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
Fluorescent Detection Highly sensitive reagent for detecting α-keto acids in HPLC assays,
Antimicrobial Activity Exhibits antimicrobial properties when conjugated with polyamines
Antidiabetic Potential Demonstrated significant activity against α-amylase, with promising IC50 values
Anticancer Effects In vitro studies show efficacy against various cancer cell lines

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1,3-benzodioxole derivatives. In a comparative analysis against standard antibiotics (e.g., doxycycline and gentamicin), conjugated derivatives exhibited higher antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that the presence of the benzodioxole moiety enhances the overall antimicrobial properties of polyamines .

Antidiabetic Activity

In a study investigating the antidiabetic potential of benzodioxole derivatives, 1,3-benzodioxole-5,6-diamine dihydrochloride demonstrated significant inhibition of α-amylase activity. The compound showed IC50 values indicating effective inhibition compared to control substances. In vivo experiments further revealed a reduction in blood glucose levels in diabetic mice models .

Anticancer Research

The anticancer properties of compounds containing the benzodioxole structure have been explored extensively. Studies indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Notably, compounds derived from 1,3-benzodioxole exhibited cytotoxic effects with IC50 values ranging from 26 to 65 µM across different cancer cell lines .

Safety and Toxicity

While 1,3-benzodioxole-5,6-diamine dihydrochloride shows promising biological activities, safety data indicate potential irritant effects. It can cause serious eye irritation and may lead to respiratory issues upon exposure . Therefore, appropriate safety measures should be implemented during handling.

Q & A

Q. What is the methodological role of 1,3-Benzodioxole-5,6-diamine dihydrochloride in sialic acid analysis?

This compound acts as a derivatizing agent (DMB reagent) for fluorescence-based detection of sialic acids. The method involves:

  • Release : Acid hydrolysis (e.g., 2M acetic acid, 80°C, 3 hours) to cleave sialic acids from glycoproteins .
  • Labeling : Incubation of released sialic acids with DMB in acidic conditions (pH ~1.5–2.0) to form fluorescent adducts via amination-cyclization reactions .
  • Detection : Fluorescence measurement at λex = 373 nm and λem = 448 nm for quantitation .
    This protocol is critical for glycomics studies in biopharmaceutical quality control .

Q. How should researchers optimize reaction conditions for DMB-sialic acid conjugation?

Key parameters to optimize include:

  • Sample amount : 50–200 µg glycoprotein per reaction to avoid signal saturation .
  • Incubation time : 2–3 hours at 50°C for maximal labeling efficiency .
  • Reagent stoichiometry : Maintain a 10:1 molar excess of DMB to sialic acids to ensure complete derivatization .
  • Quality controls : Include triplicate samples and internal standards (e.g., N-acetylneuraminic acid) to validate reproducibility .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Keep desiccated at –20°C in amber vials to prevent photodegradation and moisture absorption .
  • Handling : Use in fume hoods with PPE (gloves, lab coat) due to potential respiratory and skin irritation .
  • Stability : Prepare fresh DMB working solutions to avoid oxidation, which reduces fluorescence yield .

Advanced Research Questions

Q. How can researchers validate the purity of 1,3-Benzodioxole-5,6-diamine dihydrochloride for sensitive applications?

  • Analytical method : Use HPLC with fluorescence detection (C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to confirm ≥97.0% purity .
  • Interference checks : Test for residual solvents (e.g., acetic acid) via GC-MS, which may skew quantification in glycan profiling .
  • Batch verification : Cross-reference certificates of analysis (CoA) from suppliers for lot-specific validation .

Q. How to resolve data discrepancies when quantifying sialic acids using DMB derivatization?

Common issues and solutions:

  • Incomplete release : Optimize hydrolysis time/temperature; validate with sialidase-treated controls .
  • Fluorescence quenching : Check for matrix effects (e.g., high salt concentrations) and dilute samples as needed .
  • Interfering compounds : Use solid-phase extraction (e.g., C18 cartridges) to remove non-sialic acid contaminants .
  • Instrument calibration : Regularly validate fluorescence detector sensitivity with standard curves (0.1–50 µM sialic acid) .

Q. What modifications are required for analyzing sialic acids in complex biological matrices (e.g., serum)?

  • Deproteinization : Precipitate proteins with 10% trichloroacetic acid before hydrolysis to reduce background noise .
  • Selective enrichment : Use lectin affinity columns (e.g., Sambucus nigra lectin) to isolate α2,6-linked sialic acids prior to derivatization .
  • Matrix-matched standards : Spike samples with deuterated sialic acid analogs (e.g., DANA-d3) to correct for ion suppression in LC-MS workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole-5,6-diamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5,6-diamine Hydrochloride

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